

Introduction: The Analytical Imperative for 4-Fluoro-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-Fluoro-2-hydroxybenzaldehyde

Cat. No.: B130115

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4-Fluoro-2-hydroxybenzaldehyde, also known as 4-Fluorosalicylaldehyde, is a key substituted aromatic aldehyde with the chemical formula $C_7H_5FO_2$ and a molecular weight of approximately 140.11 g/mol .^{[1][2]} Its structural features make it a valuable precursor and building block in the synthesis of novel chemical entities, particularly in the pharmaceutical sector. It is utilized as a reagent in the synthesis of quinoline derivatives, which are being explored for their potential antibacterial and antituberculosis properties.^[2]

For researchers and drug development professionals, the precise structural confirmation and purity assessment of such intermediates are non-negotiable. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information. This guide provides a comprehensive overview of the mass spectrometric behavior of **4-Fluoro-2-hydroxybenzaldehyde**, focusing on the principles of fragmentation, experimental protocols, and data interpretation to ensure analytical integrity.

Chapter 1: Ionization and Instrumentation: Methodologies for a Multifaceted Molecule

The choice of mass spectrometry technique is dictated by the analyte's physicochemical properties. **4-Fluoro-2-hydroxybenzaldehyde**, being a relatively volatile and thermally stable solid, is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the predominant technique for analyzing volatile and semi-volatile organic compounds. The analyte is vaporized and separated on a chromatographic column before entering the mass spectrometer.

- Ionization Technique: Electron Ionization (EI): The gold standard for GC-MS is Electron Ionization (EI). In this "hard" ionization technique, the gaseous analyte is bombarded with a high-energy electron beam, typically at 70 electron volts (eV).^{[3][4]} This process is highly energetic and reproducible, leading to the formation of a molecular ion ($M\dot{+}$) and a consistent, extensive fragmentation pattern. This pattern serves as a chemical "fingerprint," which is invaluable for unequivocal compound identification and structural elucidation. The reliability of EI spectra allows for robust comparison against established spectral libraries like the NIST Mass Spectral Library.^{[5][6]}

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for analyzing complex reaction mixtures or for thermally labile compounds where the high temperatures of a GC inlet could cause degradation.

- Ionization Techniques: ESI and APCI: For LC-MS, "soft" ionization techniques are employed to gently ionize the molecule, often preserving the molecular ion with minimal fragmentation.
 - Electrospray Ionization (ESI): Ideal for polar molecules, ESI generates ions from a solution. For a compound like **4-Fluoro-2-hydroxybenzaldehyde**, it would typically be observed in negative ion mode as the deprotonated molecule $[M-H]^-$, owing to its acidic phenolic hydroxyl group. A patent for the related isomer, 2-fluoro-4-hydroxybenzaldehyde, demonstrates this principle with the detection of the $[M-H]^-$ ion at m/z 139.^[7]
 - Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar molecules, APCI is another viable option that can effectively ionize the analyte.

Chapter 2: Deciphering the Fragmentation Code: The EI Mass Spectrum

Under Electron Ionization, the **4-Fluoro-2-hydroxybenzaldehyde** molecule undergoes a series of predictable bond cleavages. While a publicly indexed spectrum for this specific isomer

is not readily available, a highly reliable fragmentation pathway can be predicted based on the established behavior of its structural analogues, such as 4-fluorobenzaldehyde[3][5], salicylaldehyde[8], and 4-hydroxybenzaldehyde.[9][10]

The Molecular Ion ($M\dot{+}$)

The initial event in the EI source is the removal of a single electron to form the molecular ion radical cation ($M\dot{+}$).

- m/z 140: This peak represents the intact molecule with a single positive charge and corresponds to the nominal molecular weight of **4-Fluoro-2-hydroxybenzaldehyde** ($C_7H_5FO_2\dot{+}$). Its presence and intensity are crucial for confirming the molecular mass of the analyte.

Primary Fragmentation Pathways

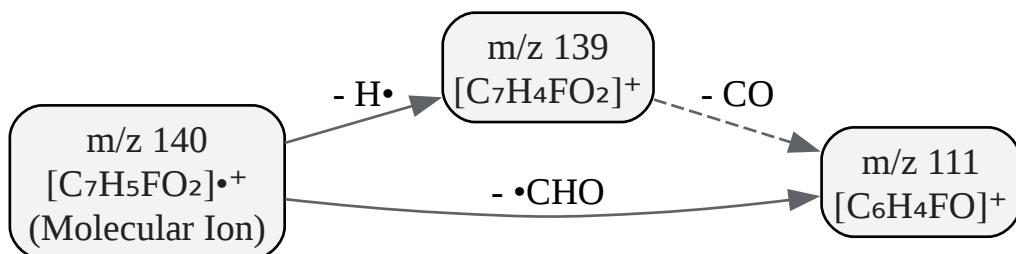
The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary cleavages are characteristic of aromatic aldehydes and phenols.

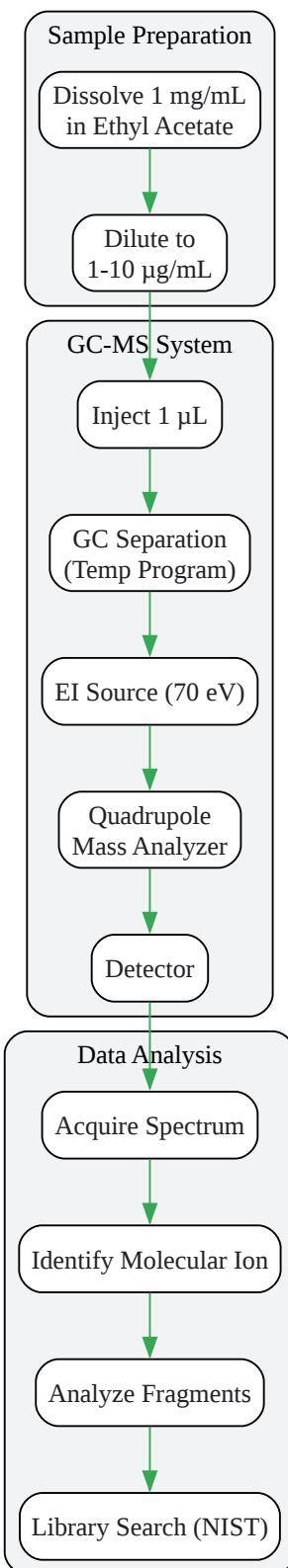
- $[M-H]^+$ (m/z 139): The loss of a single hydrogen radical ($H\dot{+}$) from the aldehyde group is a hallmark fragmentation pathway for benzaldehydes.[3] This results in the formation of a stable acylium cation. This fragment is often the most abundant peak (base peak) in the spectrum.
- $[M-CHO]^+$ (m/z 111): This significant fragment arises from the cleavage of the C-C bond between the aromatic ring and the formyl group, leading to the loss of a neutral formyl radical ($\cdot CHO$). The resulting ion is a 4-fluoro-2-hydroxyphenyl cation.
- $[M-H-CO]^+$ (m/z 111): An alternative pathway, common for phenolic aldehydes, involves the initial loss of the aldehydic hydrogen followed by the loss of a neutral carbon monoxide (CO) molecule from the resulting acylium ion. This pathway also leads to a fragment at m/z 111, corresponding to a fluorophenol-derived cation.

Data Summary: Predicted EI Fragmentation

m/z (Mass-to-Charge Ratio)	Proposed Ion Structure	Interpretation
140	$[C_7H_5FO_2]^{•+}$	Molecular Ion ($M^{•+}$)
139	$[C_7H_4FO_2]^+$	Loss of $H^{•}$ from the aldehyde group ($[M-H]^+$)
111	$[C_6H_4FO]^+$	Loss of the formyl radical ($•CHO$) from $M^{•+}$ ($[M-CHO]^+$)
111	$[C_6H_4FO]^+$	Loss of CO from the $[M-H]^+$ ion ($[M-H-CO]^+$)

Visualization of Fragmentation



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